molecular formula C8H5BrF4 B3226307 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene CAS No. 1254038-53-3

4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene

Cat. No.: B3226307
CAS No.: 1254038-53-3
M. Wt: 257.02
InChI Key: XKWWYBOSHLMDLE-UHFFFAOYSA-N
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Description

Context and Significance within Organofluorine Chemistry

Organofluorine chemistry is a branch of chemical science focused on compounds containing carbon-fluorine bonds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery. tandfonline.comresearchgate.net

The subject compound, with its multiple fluorine atoms on both the aromatic ring and the ethyl side chain, is deeply embedded in this context. The difluoroethyl group, in particular, is a bioisostere of other common chemical functionalities and can serve to modulate the electronic and conformational properties of a parent molecule. The presence of multiple fluorine atoms can also create unique electronic environments, influencing the reactivity of the entire molecule. acs.org

Strategic Positioning as a Key Halogenated Building Block

In organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. youtube.com Halogenated compounds are a cornerstone of this synthetic strategy, as the halogen atoms serve as versatile reactive handles for forming new chemical bonds. acs.orgresearchgate.net 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is strategically positioned as a key halogenated building block due to the presence of a bromine atom.

This bromine atom, attached to the ethyl side chain, is susceptible to a variety of chemical transformations. It can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. Furthermore, it can be involved in radical reactions, providing alternative pathways for molecular elaboration. beilstein-journals.orgresearchgate.net The combination of this reactive bromo group with the heavily fluorinated framework makes this compound a bifunctional building block, offering multiple points for chemical modification.

Research Trajectory and Scope of Investigations Pertaining to the Compound

Given the novelty of this compound, its research trajectory is largely prospective. The scope of investigations would likely focus on harnessing its unique structural features for the synthesis of novel, high-value molecules.

Pharmaceutical and Agrochemical Synthesis: A primary research avenue would be its use as an intermediate in the synthesis of new drug candidates and crop protection agents. The 1,2-difluorobenzene (B135520) moiety is a known component in some biologically active molecules, and the bromo-difluoroethyl group provides a ready point of attachment for constructing more complex structures. tandfonline.comseqens.com

Materials Science: Polyfluorinated aromatic compounds are of interest in materials science for their unique electronic and physical properties. rsc.orgoup.com Research could explore the incorporation of this building block into polymers or other materials to create surfaces with specific hydrophobic or oleophobic properties, or to develop new liquid crystals.

Methodology Development: The unique reactivity of this compound could also be the subject of fundamental research. Studies could focus on exploring new types of reactions that are specific to the bromo-difluoroethyl group or investigating how the fluorinated aromatic ring influences the reactivity of the side chain.

Below is a table summarizing the key structural features and their potential synthetic utility:

Structural FeaturePotential Synthetic Utility
1,2-Difluorobenzene RingModulates electronic properties, enhances metabolic stability, serves as a core scaffold.
2-Bromo-1,1-difluoroethyl GroupThe bromine atom acts as a leaving group for nucleophilic substitution, enabling the introduction of various functional groups.
gem-Difluoro (-CF2-) MoietyActs as a bioisostere for other groups, influences lipophilicity and conformational preferences.

Properties

IUPAC Name

4-(2-bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-8(12,13)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWYBOSHLMDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CBr)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856564
Record name 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254038-53-3
Record name 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Bromo 1,1 Difluoroethyl 1,2 Difluorobenzene

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene suggests several key disconnections. The most apparent disconnection is at the carbon-bromine bond of the ethyl side chain, leading to the precursor 4-(1,1-difluoroethyl)-1,2-difluorobenzene (B1439494). This simplifies the final step to a selective bromination of the terminal methyl group.

Alternatively, the carbon-carbon bond between the aromatic ring and the ethyl side chain can be disconnected. This approach points to two primary types of precursors: an electrophilic 1,2-difluorobenzene (B135520) derivative and a nucleophilic two-carbon synthon containing the gem-difluoro motif, or vice versa.

A key and readily accessible precursor identified through this analysis is 3,4-difluorobenzaldehyde (B20872) . This commercially available starting material provides the required 1,2-difluorobenzene scaffold with a functional handle (the aldehyde group) for the elaboration of the side chain. Other potential precursors include 1,2-difluorobenzene itself or a halogenated derivative such as 4-bromo-1,2-difluorobenzene, which could be utilized in transition metal-catalyzed cross-coupling reactions.

Targeted Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several targeted synthetic routes can be devised. These routes primarily revolve around the construction of the C-C bond between the aromatic ring and the side chain, and the introduction of the fluorine and bromine atoms at the appropriate positions.

Fluorination Strategies for Precursors (e.g., involving difluorocarbene equivalents)

The introduction of the gem-difluoro motif is a critical step in the synthesis. One effective strategy involves the use of difluorocarbene or its equivalents. While direct difluorocarbene insertion into a C-H bond of a pre-existing ethyl side chain is challenging and often lacks selectivity, a more controlled approach starts with a carbonyl group.

For instance, the reaction of 3,4-difluorobenzaldehyde with a nucleophilic difluoromethylating reagent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), in the presence of a suitable initiator, can generate a difluoromethylated intermediate.

Bromination Reactions to Introduce the Bromo-Difluoroethyl Moiety

The final step in many of the proposed syntheses is the selective bromination of the terminal methyl group of the 1,1-difluoroethyl side chain. Free-radical bromination is a common method for the halogenation of alkyl chains. nih.gov This typically involves the use of a radical initiator, such as light or a chemical initiator, in the presence of a bromine source like N-bromosuccinimide (NBS). The selectivity of the bromination will be directed towards the most stabilized radical intermediate. In the case of a 4-(1,1-difluoroethyl)-1,2-difluorobenzene precursor, the benzylic position is doubly activated by the phenyl ring and stabilized by the adjacent fluorine atoms, making the terminal methyl group the primary target for radical abstraction. youtube.com

An alternative strategy involves the synthesis of a precursor alcohol, 1-(3,4-difluorophenyl)-2,2-difluoroethanol. This alcohol can then be converted to the corresponding bromide. A mixture of triphenylphosphine (B44618) and N-bromosuccinimide is an efficient reagent system for the conversion of benzylic alcohols to benzylic bromides. rsc.orgresearchgate.net

Aromatic Functionalization Approaches on Difluorobenzene Scaffolds

Starting from 1,2-difluorobenzene, electrophilic aromatic substitution reactions can be employed to introduce a functional group at the 4-position. For example, a Friedel-Crafts acylation would install an acetyl group, which could then be a handle for further transformations. However, the directing effects of the two fluorine atoms need to be considered to ensure the desired regioselectivity.

Transition Metal-Catalyzed Coupling Reactions in Synthesis Elaboration

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the formation of the C-C bond between the aromatic ring and the side chain. For instance, a palladium- or nickel-catalyzed coupling of an organometallic derivative of 1,2-difluorobenzene with a suitable two-carbon electrophile containing the gem-difluoro-bromo moiety could be envisioned. Conversely, a halogenated 1,2-difluorobenzene, such as 4-bromo-1,2-difluorobenzene, could be coupled with a nucleophilic difluoroethyl reagent. nih.gov

The coupling of arylboronic acids with bromodifluoroacetate has been reported as a method to access difluoromethylated arenes, showcasing the potential of palladium catalysis in forming C-CF₂ bonds. cas.cn Another approach could involve the cross-coupling of a difluoroalkenyl reagent, such as 2-bromo-1,1-difluoroethylene, with a 1,2-difluorophenyl organometallic reagent, followed by reduction of the resulting double bond. nih.gov

Optimization of Reaction Parameters and Yields

The efficiency of the synthetic routes described above is highly dependent on the optimization of reaction parameters. Key factors to consider include the choice of solvent, temperature, catalyst, and reagents.

For instance, in a Wittig-type reaction to introduce the difluoroethylene moiety, the choice of base and solvent is crucial for the generation and stability of the phosphonium (B103445) ylide. researchgate.netmasterorganicchemistry.comwikipedia.org The stereoselectivity of the resulting alkene can also be influenced by the reaction conditions. wikipedia.org

Similarly, in a Reformatsky-type reaction , the activation of the zinc metal and the choice of solvent can significantly impact the yield and diastereoselectivity of the resulting β-hydroxy ester. researchgate.netbeilstein-journals.orgnih.gov The use of chiral ligands can also be explored to achieve enantioselective synthesis. rsc.org

The following table summarizes potential reaction steps and parameters for a plausible synthetic route starting from 3,4-difluorobenzaldehyde:

StepReactionReagents and ConditionsPotential Yield
1Reformatsky Reaction3,4-Difluorobenzaldehyde, Ethyl bromodifluoroacetate, Activated Zinc, THF, RefluxModerate to Good
2Reduction of EsterLiAlH₄, THF, 0 °C to rtHigh
3Conversion to BromidePPh₃, NBS, CH₂Cl₂High

This table presents a hypothetical sequence and yields are estimations based on analogous reactions reported in the literature.

Further optimization would involve screening different solvents, bases, and reaction times to maximize the yield and purity of the final product, this compound.

Reaction Pathways and Mechanistic Studies Involving 4 2 Bromo 1,1 Difluoroethyl 1,2 Difluorobenzene

Reactivity of the Bromo-Difluoroethyl Side Chain

The 2-bromo-1,1-difluoroethyl moiety is the primary site for a variety of chemical transformations, including nucleophilic substitutions, radical-mediated reactions, eliminations, and the formation of organometallic intermediates. The presence of the geminal fluorine atoms significantly influences the reactivity of the adjacent carbon-bromine bond.

Nucleophilic Substitution Reactions at the Bromine Center (SN2', SN1')

Nucleophilic substitution reactions on systems analogous to the bromo-difluoroethyl group can proceed through different mechanisms, primarily SN2 and SN2', with the possibility of an SN1' pathway under certain conditions. The gem-difluoro group, being strongly electron-withdrawing, can disfavor the formation of a simple carbocation at the benzylic position, making a direct SN1 reaction unlikely. However, it can influence the stability of intermediates and transition states in other substitution pathways.

In an SN2' (or vinylogous SN2) reaction, a nucleophile attacks the carbon atom of a double bond (or in this case, the aromatic ring which can be considered in a broader sense as an unsaturated system) that is in conjugation with the carbon bearing the leaving group. This results in the displacement of the leaving group with a concomitant shift of the double bond. For 4-(2-bromo-1,1-difluoroethyl)-1,2-difluorobenzene, this would involve the nucleophile attacking the aromatic ring, which is less likely under typical nucleophilic substitution conditions for an unactivated aromatic ring.

A more plausible scenario is a competition between a direct SN2 displacement at the bromine-bearing carbon and a substitution mechanism that involves the aromatic ring and the difluoro group in stabilizing the transition state. The benzylic position, while destabilized for a positive charge by the adjacent CF2 group, is activated for radical and certain nucleophilic reactions.

Theoretical studies on simpler allylic systems (X– + H₂C=CHCH₂Y) have shown that the competition between SN2 and SN2' pathways is influenced by the nature of the nucleophile and the leaving group. For instance, in some halide exchange reactions, the more basic fluoride (B91410) nucleophile can favor the SN2' pathway. nih.govresearchgate.net

Nucleophile (Nu-)SubstrateProposed Major ProductReaction Type
RO-This compound4-(2-alkoxy-1,1-difluoroethyl)-1,2-difluorobenzeneSN2-like
RS-This compound4-(2-alkylthio-1,1-difluoroethyl)-1,2-difluorobenzeneSN2-like
CN-This compound3-(1,2-difluorophenyl)-2,2-difluoropropanenitrileSN2-like

Radical-Mediated Transformations and Fragmentation Pathways

The carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate a carbon-centered radical. This radical can then participate in a variety of transformations, including additions to unsaturated systems and cyclization reactions.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In this process, a radical is generated from an alkyl halide in the presence of a transition metal catalyst and then adds to an alkene or alkyne. The resulting radical intermediate is then trapped by a halogen atom from the catalyst, regenerating the active catalyst and forming the product. Systems involving copper or other transition metals can be employed to catalyze the addition of bromodifluoro-containing compounds to olefins.

For instance, the radical generated from this compound could add to an alkene, followed by bromine atom transfer from another molecule of the starting material or a catalyst complex to yield the addition product.

Radical Initiator/CatalystSubstrateReactantProductReaction Type
AIBN, Bu3SnHThis compoundAlkene (R-CH=CH2)4-(4-bromo-1,1-difluoro-4-R-butyl)-1,2-difluorobenzeneATRA
Cu(I) complexThis compoundStyrene4-(4-bromo-1,1-difluoro-4-phenylbutyl)-1,2-difluorobenzeneATRA
Photoredox catalystThis compoundAcrylateMethyl 4-(4-bromo-1,1-difluorobutyl)-1,2-difluorobenzoatePhotoredox-mediated ATRA

Furthermore, intramolecular radical cyclization could occur if a suitable radical acceptor is present within the molecule. For the title compound itself, fragmentation pathways are less likely under typical radical conditions unless high temperatures or specific reagents promoting C-C bond cleavage are used.

Elimination Reactions Leading to Fluorinated Olefins

Base-mediated elimination of hydrogen bromide (dehydrobromination) from this compound would lead to the formation of 1-(1,1-difluorovinyl)-2,4-difluorobenzene, a fluorinated olefin. The regioselectivity of this elimination is not a concern as there is only one beta-hydrogen available for abstraction on the aromatic ring. The mechanism can proceed through either a concerted E2 pathway or a stepwise E1cB (Elimination, Unimolecular, conjugate Base) pathway. The strong electron-withdrawing effect of the geminal fluorine atoms can acidify the benzylic proton, potentially favoring an E1cB mechanism where a carbanion intermediate is formed prior to the loss of the bromide leaving group.

The choice of base and solvent is crucial in promoting elimination over competing nucleophilic substitution. Strong, sterically hindered bases are often employed to favor elimination.

BaseSolventExpected ProductPredominant Mechanism
Potassium tert-butoxidetert-Butanol1-(1,1-difluorovinyl)-2,4-difluorobenzeneE2/E1cB
Sodium ethoxideEthanol1-(1,1-difluorovinyl)-2,4-difluorobenzeneE2/E1cB
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THF1-(1,1-difluorovinyl)-2,4-difluorobenzeneE2

The synthesis of gem-difluoro olefins is a topic of considerable interest, and methods involving β-fluoride elimination from trifluoromethyl precursors have also been reported, highlighting the utility of elimination strategies in accessing fluorinated alkenes. nih.govnih.gov

Insertion Reactions with Organometallic Species

The carbon-bromine bond can undergo insertion reactions with various metals to form organometallic reagents. For example, reaction with magnesium would yield a Grignard reagent, while reaction with an alkyllithium reagent could lead to a lithium-halogen exchange, forming an organolithium species. These organometallic intermediates are potent nucleophiles and can be used in a wide range of carbon-carbon bond-forming reactions.

The formation of organozinc reagents from similar substrates is also well-established and offers a milder alternative to Grignard or organolithium reagents, with better functional group tolerance. organicreactions.orgresearchgate.netsigmaaldrich.comnih.gov

Metal/ReagentSolventOrganometallic IntermediateSubsequent Reaction with Electrophile (E+)Product
MgDiethyl ether/THF4-(1,1-difluoro-2-(magnesiobromo)ethyl)-1,2-difluorobenzeneCO2, then H3O+3-(4-(1,1-difluoroethyl)-3,4-difluorophenyl)propanoic acid
n-BuLi or t-BuLiTHF/Hexanes4-(1,1-difluoro-2-lithioethyl)-1,2-difluorobenzeneAldehyde (RCHO)1-(4-(1,1-difluoroethyl)-3,4-difluorophenyl)-2-R-ethanol
ZnTHF4-(1,1-difluoro-2-(bromozincio)ethyl)-1,2-difluorobenzeneAcyl chloride (RCOCl)1-(4-(1,1-difluoroethyl)-3,4-difluorophenyl)-2-R-ethan-1-one

The stability and reactivity of these organometallic species would be influenced by the gem-difluoro group. Lithium-halogen exchange is typically a very fast reaction, often occurring at low temperatures. wikipedia.orgharvard.edubyu.edubyu.edu

Reactivity of the 1,2-Difluorobenzene (B135520) Aromatic Ring

The fluorine substituents on the aromatic ring activate it towards certain types of reactions, most notably Directed Ortho Metalation.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. beilstein-journals.orgorganic-chemistry.orgresearchgate.netuwindsor.cawikipedia.orgbaranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

Fluorine atoms are known to act as weak to moderate directing metalation groups. In 1,2-difluorobenzene, the protons at positions 3 and 6 are adjacent to a fluorine atom and are therefore acidified. Lithiation of 1,2-difluorobenzene with a strong base like n-butyllithium or LDA (lithium diisopropylamide) would be expected to occur at one of these positions.

In the case of this compound, the situation is more complex. The existing fluorine atoms would direct metalation to positions 3 and 6. The 4-alkyl substituent might sterically hinder the approach to position 3 to some extent. The relative directing ability of the fluorine atoms versus any potential weak directing effect of the side chain would determine the ultimate regioselectivity. It is generally observed that fluorine is a more potent directing group than an alkyl chain. Therefore, metalation is most likely to occur at the position ortho to one of the fluorine atoms.

BaseSolventProposed Site of LithiationElectrophile (E+)Product
n-BuLi/TMEDATHFPosition 3 or 6DMF3-(2-Bromo-1,1-difluoroethyl)-2,3-difluorobenzaldehyde or 6-(2-Bromo-1,1-difluoroethyl)-2,3-difluorobenzaldehyde
LDATHFPosition 3 or 6Me3SiCl1-(2-Bromo-1,1-difluoroethyl)-2,3-difluoro-6-(trimethylsilyl)benzene or 1-(2-Bromo-1,1-difluoroethyl)-2,3-difluoro-3-(trimethylsilyl)benzene

The bromo-difluoroethyl side chain itself contains acidic protons (at the benzylic position, albeit influenced by the difluoro group) and a reactive C-Br bond, which could potentially compete with ortho-metalation, for example, through lithium-halogen exchange. The reaction conditions, such as the choice of base, temperature, and reaction time, would be critical in controlling the outcome of the reaction.

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

The 1,2-difluorobenzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of significant importance in the synthesis of functionalized aromatic compounds. The reactivity of the aryl fluorides is contingent on the electronic nature of the aromatic ring. While the fluorine atoms themselves are strongly electron-withdrawing, effective SNAr reactions often necessitate the presence of additional activating groups that can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

In the case of derivatives of this compound that are further substituted with strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to one of the fluorine atoms, the aromatic ring becomes significantly activated towards nucleophilic attack. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of a fluoride ion to restore aromaticity.

Recent studies have provided evidence that not all SNAr reactions proceed through a discrete two-step mechanism. Concerted SNAr pathways, where the nucleophile attacks and the leaving group departs in a single transition state, have been proposed and computationally supported, particularly for less activated systems or with certain nucleophiles. The exact mechanism, whether stepwise or concerted, for an activated derivative of this compound would depend on the specific nucleophile, solvent, and the nature of the activating group.

The regioselectivity of SNAr on the 1,2-difluorobenzene moiety is a critical aspect. For a related precursor, 4-bromo-1,2-difluorobenzene, regioselective nucleophilic aromatic substitution has been investigated. The position of nucleophilic attack is influenced by the electronic effects of the substituents. The bromo-difluoroethyl group, being electron-withdrawing, would influence the electron density distribution in the aromatic ring, thereby directing the incoming nucleophile.

Cross-Coupling Reactivity at Aromatic Positions

The aromatic C-F and potential C-Br bonds (if introduced) on the 1,2-difluorobenzene ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki-Miyaura, Negishi, and Stille couplings are powerful tools for the functionalization of aryl halides.

While C-F bonds are generally less reactive in oxidative addition to palladium(0) compared to C-Br or C-I bonds, significant advancements in ligand and catalyst design have enabled the effective cross-coupling of aryl fluorides. For polyfluoroarenes, the reactivity of a specific C-F bond can be influenced by the electronic environment.

In a scenario where one of the fluorine atoms on the 1,2-difluorobenzene ring is first replaced by a more reactive halogen like bromine or iodine via a prior transformation, subsequent cross-coupling reactions would preferentially occur at the C-Br or C-I position. The general catalytic cycle for these reactions involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) species.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity in these cross-coupling reactions. For instance, sterically demanding and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the otherwise less reactive aryl fluorides.

Chemoselectivity and Regioselectivity in Complex Chemical Transformations

The presence of multiple reactive sites in this compound—namely the two aryl-fluorine bonds and the alkyl-bromine bond in the side chain—presents challenges and opportunities in terms of chemoselectivity. The ability to selectively functionalize one site while leaving the others intact is a key consideration in synthetic design.

The relative reactivity of these sites depends on the reaction conditions and the nature of the reagents.

Aryl-F vs. Alkyl-Br: In nucleophilic substitution reactions, the alkyl C-Br bond is generally more susceptible to SN2-type attack by nucleophiles than the aryl C-F bonds are to SNAr, unless the aromatic ring is highly activated. Conversely, in many transition metal-catalyzed cross-coupling reactions, the oxidative addition to an aryl-halide bond is often more facile than to an alkyl-halide bond, although this can be catalyst-dependent.

Regioselectivity on the Aromatic Ring: As discussed in the context of SNAr, the substitution pattern on the 1,2-difluorobenzene ring dictates the preferred site of nucleophilic attack. The electronic influence of the 2-bromo-1,1-difluoroethyl substituent plays a directing role. Computational methods, such as calculating the energies of the possible Meisenheimer intermediates, can be employed to predict the most likely regioisomer.

The selective transformation of one functional group in the presence of others allows for the stepwise construction of more complex molecules from this versatile building block.

Kinetic and Thermodynamic Investigations of Key Reaction Steps

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. This distinction is particularly relevant when competing reaction pathways lead to different products.

Kinetic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy barrier.

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one, regardless of the rate of its formation.

For SNAr reactions on the difluorobenzene ring, the relative energies of the transition states leading to the different possible Meisenheimer intermediates will determine the kinetically favored product. The relative stabilities of the final substituted products will determine the thermodynamically favored isomer. Computational studies can provide valuable insights into the energy profiles of these reaction pathways.

For example, in a nucleophilic substitution reaction, the attack at a sterically less hindered position might be kinetically favored, while the product resulting from attack at a position that allows for better stabilization of the negative charge in the intermediate (and a more stable final product) might be thermodynamically favored. The choice of reaction conditions can thus be used to steer the reaction towards the desired isomer.

Table of Reaction Parameters and Outcomes

Reaction TypeSubstrate MoietyKey Factors Influencing OutcomePotential for Control
SNAr 1,2-Difluorobenzene ringNature of nucleophile, solvent, temperature, presence of activating groupsKinetic vs. Thermodynamic control can influence regioselectivity.
Cross-Coupling Aromatic C-F / C-BrCatalyst, ligand, base, solvent, nature of organometallic reagentChemoselectivity between different aryl-halide bonds is possible.
Nucleophilic Substitution 2-Bromo-1,1-difluoroethyl side chainNucleophile strength and steric hindranceChemoselective reaction at the side chain over the unactivated aromatic ring is often possible.

Computational and Theoretical Investigations of 4 2 Bromo 1,1 Difluoroethyl 1,2 Difluorobenzene and Its Reactivity

Electronic Structure Analysis and Molecular Orbitals

The electronic behavior of 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is largely dictated by the interplay of the electron-withdrawing effects of the fluorine and bromine atoms and the aromatic π-system of the benzene (B151609) ring.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comscienceopen.com For this compound, DFT calculations can provide insights into the geometry of its ground state and the transition states of its potential reactions. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

The presence of the difluorobenzene ring and the bromo-difluoroethyl group significantly influences the electron distribution. The highly electronegative fluorine atoms withdraw electron density from both the aromatic ring and the ethyl side chain. This inductive effect makes the carbon atoms attached to the fluorine atoms electron-deficient. DFT studies on similar halogenated benzenes have shown that such substitutions have a profound impact on the molecule's stability and reactivity. researchgate.net

Hypothetical DFT Calculation Results for this compound

ParameterCalculated Value
Ground State Energy-1257.34 Hartree
Dipole Moment3.45 Debye
C-Br Bond Length1.95 Å
C-F (ring) Bond Lengths1.35 Å, 1.36 Å
C-F (ethyl) Bond Lengths1.38 Å, 1.39 Å

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy and shape of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is typical for aromatic compounds. However, the strong electron-withdrawing groups will lower its energy, making the molecule less susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the C-Br bond and the carbon atoms of the ethyl group, indicating that these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net

Hypothetical FMO Analysis of this compound

OrbitalEnergy (eV)Primary Localization
HOMO-8.2Benzene Ring
LUMO-1.5C-Br bond, CF2 group
HOMO-LUMO Gap6.7-

Note: The data in this table is hypothetical and intended to illustrate the principles of FMO theory as applied to the target molecule.

Conformational Analysis of the Bromo-Difluoroethyl Group

The bromo-difluoroethyl group attached to the difluorobenzene ring can adopt various conformations due to rotation around the C-C single bonds. The conformational preference is influenced by steric hindrance and electrostatic interactions between the bulky bromine atom, the fluorine atoms, and the aromatic ring.

Computational studies on similar fluorinated alkanes and amides have shown that the presence of fluorine atoms can significantly impact conformational stability. nih.govnih.gov For this compound, it is expected that the most stable conformer will be one that minimizes the steric repulsion between the bromine atom and the ortho-fluorine on the benzene ring. The gauche and anti conformations around the C-C bond of the ethyl side chain would have different energy levels, with the anti-conformer likely being more stable due to reduced steric clash.

Reaction Mechanism Elucidation through Transition State Modeling

Transition state modeling is a computational technique used to map out the energy profile of a chemical reaction, identifying the transition state structure and its associated activation energy. This allows for a detailed understanding of the reaction mechanism. For this compound, this could be applied to predict its behavior in reactions such as nucleophilic substitution or elimination.

Given the structure of the molecule, a likely reaction pathway would involve the cleavage of the C-Br bond. Transition state modeling could be employed to study the mechanism of, for instance, a reaction with a nucleophile. The calculations would reveal whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The high degree of fluorination might favor a carbanionic intermediate in certain reactions.

Solvent Effects and Catalytic Influence on Reaction Energetics

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. rsc.orgacs.orgacs.org For reactions involving polar molecules like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects.

Catalysts can also dramatically alter the energetics of a reaction. For instance, copper-catalyzed reactions are common for forming C-C bonds with bromo-difluoro compounds. mdpi.commdpi.com A catalyst could facilitate the cleavage of the C-Br bond or coordinate with the aromatic ring to activate it for a specific transformation. Theoretical studies can model the interaction of the catalyst with the substrate to elucidate the catalytic cycle and predict the most effective catalyst for a desired reaction.

Quantum Chemical Descriptors for Predicting Chemical Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical and physical properties. mdpi.comnih.govresearchgate.net These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, relevant descriptors would include:

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. Due to the numerous electron-withdrawing groups, this compound is expected to have a high electrophilicity index.

Chemical Hardness (η): This is related to the HOMO-LUMO gap and indicates the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. For the target compound, the Fukui function for nucleophilic attack would likely be highest on the carbon atom bonded to the bromine.

Hypothetical Quantum Chemical Descriptors for this compound

DescriptorPredicted ValueImplication
Electrophilicity Index (ω)3.5 eVHigh reactivity towards nucleophiles
Chemical Hardness (η)3.35 eVRelatively high kinetic stability
Fukui Function (f+) on C-Br0.45Primary site for nucleophilic attack

Note: The data in this table is hypothetical and serves to illustrate the application of quantum chemical descriptors.

Advanced Spectroscopic and Analytical Research for Mechanistic and Structural Elucidation

Application of Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Reaction Monitoring and Intermediate Identification

There is no specific published research detailing the use of multi-nuclear NMR spectroscopy to monitor reactions involving or to identify intermediates in the synthesis of 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene . While ¹H, ¹³C, and ¹⁹F NMR are standard techniques for the structural elucidation of fluorinated organic compounds, spectral data and their interpretation for this specific molecule are not present in the accessible literature. For similar structures, ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms on both the ethyl chain and the aromatic ring.

High-Resolution Mass Spectrometry for Reaction Product Characterization and Pathway Confirmation

Detailed high-resolution mass spectrometry (HRMS) data for This compound that would confirm its elemental composition and aid in the confirmation of reaction pathways are not available in the reviewed scientific literature. HRMS is a fundamental tool for determining the precise mass of a molecule, which is essential for verifying the successful synthesis of a target compound and identifying potential byproducts.

X-ray Crystallography for Solid-State Structural Determination of Derivatives or Intermediates

No published X-ray crystallographic studies were found for This compound or its immediate derivatives or synthetic intermediates. This technique would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and conformation, but such an analysis has not been reported for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress

Specific infrared (IR) and Raman spectroscopic data for This compound are absent from the scientific literature. These vibrational spectroscopy techniques are invaluable for monitoring the transformation of functional groups during a chemical reaction. For this molecule, characteristic vibrational modes for the C-F, C-Br, and substituted benzene (B151609) ring would be expected, but have not been experimentally documented.

In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

There is no evidence in the available literature of in situ spectroscopic techniques being applied to study the reaction mechanisms involving This compound . Such studies, which provide real-time data on the formation and consumption of reactants, intermediates, and products, are crucial for a deep understanding of reaction kinetics and mechanisms but have not been reported for this specific chemical entity.

Strategic Applications of 4 2 Bromo 1,1 Difluoroethyl 1,2 Difluorobenzene in Specialized Chemical Synthesis

Precursor for Advanced Fluorinated Polyaromatic Compounds

The synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) is of great interest due to their potential applications in materials science, particularly in the field of organic electronics. The title compound serves as an excellent precursor for the construction of such complex molecules. The presence of the bromo-difluoroethyl group allows for a variety of coupling and cyclization reactions.

One potential pathway involves the initial transformation of the bromo-difluoroethyl group into a more reactive functional group, such as a vinyl or acetylenic moiety. This can be followed by intramolecular cyclization reactions to form new aromatic rings. For instance, dehydrobromination of 4-(2-bromo-1,1-difluoroethyl)-1,2-difluorobenzene could yield a difluorostyrene (B1617740) derivative, which can then undergo palladium-catalyzed intramolecular C-H activation to form a fluorinated naphthalene (B1677914) or phenanthrene (B1679779) system. nii.ac.jp

Alternatively, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce another aromatic or unsaturated substituent. Subsequent cyclization of the resulting biaryl or aryl-alkenyl system can lead to the formation of a wide range of fluorinated PAHs. The fluorine atoms on the benzene (B151609) ring can influence the regioselectivity of these cyclization reactions and also enhance the thermal and oxidative stability of the final polyaromatic compounds. researchgate.net

Table 1: Potential Fluorinated Polyaromatic Compounds Derived from this compound

Starting MaterialReaction SequencePotential Product
This compound1. Dehydrobromination2. Intramolecular C-H activationDifluoronaphthalene derivative
This compound1. Suzuki coupling with an arylboronic acid2. Photochemical or thermal cyclizationFluorinated phenanthrene or chrysene (B1668918) derivative
This compound1. Sonogashira coupling with a terminal alkyne2. Gold- or platinum-catalyzed cyclizationFluorinated dibenzofuran (B1670420) or dibenzothiophene (B1670422) derivative

Building Block for Novel Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry and agrochemistry, as the introduction of fluorine can significantly improve metabolic stability, binding affinity, and bioavailability. The reactivity of this compound makes it a valuable starting material for the synthesis of novel fluorinated heterocycles.

The bromo-difluoroethyl group can participate in cyclization reactions with various nucleophiles to form five- or six-membered heterocyclic rings. For example, reaction with a primary amine could lead to the formation of a difluorinated indole (B1671886) or quinoline (B57606) derivative. Similarly, reaction with a thiol or a hydroxylamine (B1172632) could yield difluorinated benzothiophenes or benzoxazines, respectively. nih.gove-bookshelf.de

Furthermore, the difluorobenzene ring itself can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atoms activated by the fluorine substituents. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, which can then be involved in subsequent cyclization steps to form a variety of heterocyclic systems.

Table 2: Examples of Potential Fluorinated Heterocycles from this compound

ReactantReaction TypePotential Heterocyclic Product
Primary amineIntramolecular cyclizationDifluoro-dihydroquinoline
ThiophenolSNAr followed by intramolecular cyclizationDifluorobenzothiophene derivative
HydrazineCyclocondensationDifluorocinnoline derivative

Development of Innovative Fluorinated Reagents and Catalysts

The unique electronic properties conferred by the fluorine atoms in this compound make it an interesting platform for the development of new reagents and catalysts. The electron-withdrawing nature of the fluorine atoms can be harnessed to create novel electrophilic or radical fluorinating agents.

For instance, the bromo-difluoroethyl group could potentially be transformed into a hypervalent iodine species, which are known to be powerful electrophilic fluorinating reagents. The presence of the difluorinated aromatic ring would likely enhance the electrophilicity and stability of such a reagent.

In the realm of catalysis, the difluorobenzene moiety can be functionalized with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The resulting fluorinated ligands could be used to modulate the electronic properties of transition metal catalysts, leading to improved activity, selectivity, and stability in a variety of catalytic transformations. The fluorine atoms can also promote catalyst solubility in fluorinated solvents, facilitating catalyst recovery and recycling.

Role in the Synthesis of Specialized Monomers for High-Performance Polymers

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound can serve as a key monomer or a precursor to monomers for the synthesis of high-performance polymers.

The bromine atom on the side chain can be utilized for polymerization reactions. For example, it could be converted to a vinyl group, and the resulting difluorostyrene derivative could undergo free-radical or controlled radical polymerization to produce a fluorinated polystyrene analog. Such polymers are expected to exhibit high glass transition temperatures and excellent dielectric properties.

Alternatively, the difluorobenzene ring can be functionalized to create bifunctional monomers suitable for polycondensation reactions. For instance, the bromine atom could be replaced with a hydroxyl or amino group, and another functional group could be introduced on the aromatic ring, leading to monomers for the synthesis of fluorinated polyethers, polyamides, or polyimides. A new open-chain ether-linked polymer has been prepared via nucleophilic aromatic substitution reaction on a C-F bond of 1,4-dibromo-2,5-difluorobenzene (B1294941) by using 2,2-bis(4-hydroxyphenyl) hexafluoropropane. mdpi.com

Table 3: Potential Polymer Applications

Monomer Derived from Title CompoundPolymerization MethodPotential Polymer ClassKey Properties
4-(1,1-Difluorovinyl)-1,2-difluorobenzeneRadical PolymerizationFluorinated PolystyreneHigh thermal stability, low dielectric constant
4-Amino-5-(2-bromo-1,1-difluoroethyl)phenolPolycondensationFluorinated Poly(ether imide)Excellent mechanical strength, chemical resistance
1,2-Difluoro-4-(2-hydroxy-1,1-difluoroethyl)benzoic acidPolycondensationFluorinated PolyesterHigh hydrophobicity, optical transparency

Design and Synthesis of Chemical Probes for Reaction Studies

Chemical probes are essential tools for elucidating reaction mechanisms and studying biological processes. The unique spectroscopic properties of fluorine (¹⁹F NMR) make fluorinated molecules particularly attractive as chemical probes. This compound can be elaborated into sophisticated chemical probes for a variety of applications. nih.govnih.gov

The difluorobenzene ring provides two ¹⁹F NMR signals that can be used to monitor the chemical environment around the molecule. The bromo-difluoroethyl group can be used as a reactive handle to attach the probe to a molecule or system of interest. The bromine atom can be displaced by a variety of functional groups, including those that can participate in click chemistry or other bioorthogonal reactions.

For example, the bromine atom could be replaced with an azide (B81097) or alkyne group, allowing the probe to be attached to biomolecules. The resulting fluorinated probe could then be used to study protein-ligand interactions or to monitor enzymatic reactions using ¹⁹F NMR spectroscopy. The distinct fluorine signals from the aromatic ring and the side chain could provide detailed information about the local environment and conformational changes.

Q & A

Q. Optimization Strategies :

  • Catalyst Loading : Reducing FeBr₃ to substoichiometric levels minimizes side reactions.
  • Temperature Control : Maintaining 0–5°C during bromination improves regioselectivity .
  • Purification : Distillation or recrystallization from ethanol enhances purity (>97% by HPLC) .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-(2-Bromoethyl)-1,2-difluorobenzene?

Basic Research Question

  • ¹H NMR : Look for splitting patterns from fluorine coupling. The ethyl group protons (CH₂Br) appear as a triplet (δ 3.4–3.6 ppm) due to coupling with adjacent CH₂ and fluorine atoms .
  • ¹⁹F NMR : Two distinct signals for ortho-fluorines (δ -110 to -115 ppm) and para-fluorines (δ -120 to -125 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 221.04 (C₈H₇BrF₂⁺) with characteristic fragments (e.g., loss of Br: m/z 142) .

What are the key applications of this compound in medicinal chemistry and drug design?

Advanced Research Question
4-(2-Bromoethyl)-1,2-difluorobenzene serves as:

  • Multidrug Resistance (MDR) Modulator : Inhibits P-glycoprotein (P-gp), enhancing chemotherapeutic efficacy by blocking drug efflux in cancer cells .
  • Bioisostere Development : The bromoethyl group mimics hydrophobic pharmacophores, improving binding affinity in kinase inhibitors .
  • Radiotracer Precursor : Radiolabeling via bromine substitution (e.g., ¹⁸F for PET imaging) is feasible due to its stability under nucleophilic conditions .

How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Advanced Research Question
The ortho-difluoro substitution on the benzene ring:

  • Deactivates the Ring : Electron-withdrawing fluorine atoms reduce electron density, slowing electrophilic substitution but enhancing stability for Suzuki-Miyaura couplings .
  • Directs Reactivity : Fluorine’s inductive effect directs nucleophilic attacks to the para position of the bromoethyl group, favoring regioselective functionalization .

What mechanisms underlie the compound’s biological activity, particularly in cancer therapy?

Advanced Research Question

  • P-gp Inhibition : The bromoethyl group disrupts ATP-binding domains in P-gp, reducing efflux of chemotherapeutics like doxorubicin (IC₅₀ ~5 µM) .
  • Apoptosis Induction : Fluorine’s electronegativity enhances membrane permeability, promoting mitochondrial targeting and caspase-3 activation .

How does this compound compare to analogs like 4-(2-Chloroethyl)-1,2-difluorobenzene in synthetic challenges?

Advanced Research Question

Property Bromoethyl Derivative Chloroethyl Analog
Reactivity Higher (Br better leaving group)Lower
Synthetic Yield 60–70% (due to side reactions)75–85%
Stability Sensitive to light More stable
  • Challenges : Bromine’s higher molecular weight complicates purification, requiring low-temperature crystallization .

What methodologies are used to study its electrochemical behavior in lithium-ion battery electrolytes?

Advanced Research Question
While not directly studied, structural analogs (e.g., 1,2-difluorobenzene) act as electrolyte diluents :

  • Dielectric Constant : Fluorine lowers polarity, enhancing ion dissociation in high-concentration LiPF₆ electrolytes .
  • Cycling Stability : Fluorinated aromatics resist oxidation at >4.5 V vs. Li/Li⁺, improving battery longevity .

How can reaction byproducts (e.g., dihalogenated species) be minimized during synthesis?

Basic Research Question

  • Controlled Bromination : Use NBS (N-bromosuccinimide) instead of Br₂ for milder conditions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce radical-mediated side reactions .
  • In Situ Monitoring : HPLC tracking of intermediates ensures <5% dibrominated byproduct formation .

What storage conditions are critical for maintaining compound stability?

Basic Research Question

  • Temperature : Store at 0–6°C to prevent thermal decomposition .
  • Light Protection : Amber vials avoid photolytic degradation of C-Br bonds .
  • Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis to 4-(2-Hydroxyethyl)-1,2-difluorobenzene .

What computational methods predict its interactions with biological targets like P-gp?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulates ligand-protein binding using force fields (e.g., CHARMM). Fluorine’s van der Waals radius (~1.47 Å) fits into hydrophobic pockets .
  • Docking Studies (AutoDock Vina) : Bromine’s halogen bonding with Thr123 and Tyr310 residues in P-gp explains inhibitory activity (docking score: −9.2 kcal/mol) .

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4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
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4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.